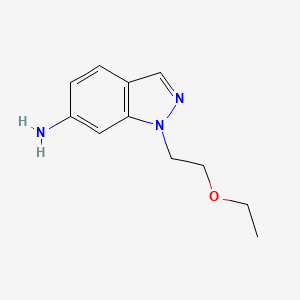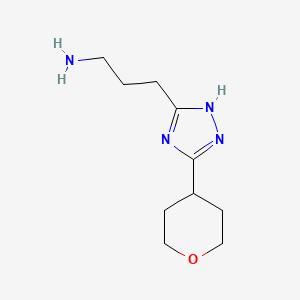
3-(5-(Tetrahydro-2h-pyran-4-yl)-4h-1,2,4-triazol-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine is a heterocyclic compound that features a tetrahydropyran ring fused with a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a suitable catalyst.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Coupling of the Rings: The tetrahydropyran and triazole rings are then coupled using a suitable linker, such as a propylamine chain, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Tetrahydro-2H-pyran-4-yl)propan-1-amine: Lacks the triazole ring, making it less versatile in certain applications.
4H-1,2,4-Triazol-3-yl derivatives: These compounds may have different substituents on the triazole ring, affecting their reactivity and applications.
Uniqueness
The presence of both the tetrahydropyran and triazole rings in 3-(5-(Tetrahydro-2H-pyran-4-yl)-4H-1,2,4-triazol-3-yl)propan-1-amine provides a unique combination of properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H18N4O |
|---|---|
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
3-[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C10H18N4O/c11-5-1-2-9-12-10(14-13-9)8-3-6-15-7-4-8/h8H,1-7,11H2,(H,12,13,14) |
Clave InChI |
CDCDNPSXFHSHMV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=NNC(=N2)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)
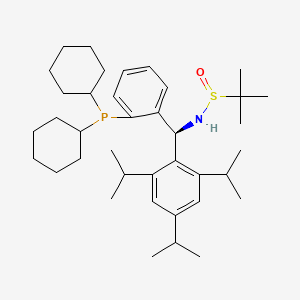
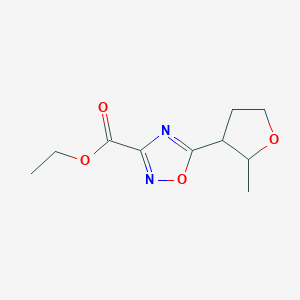


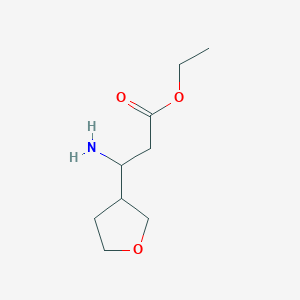
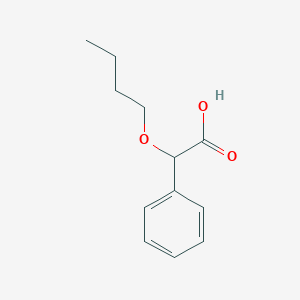


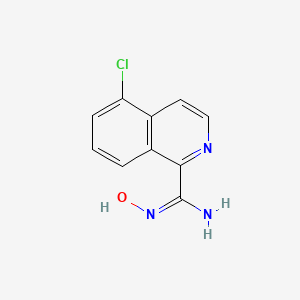
![2-[2-(2-phenylphenyl)phenyl]aniline](/img/structure/B13643910.png)
![2-(4,4-difluorocyclohexyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13643924.png)
